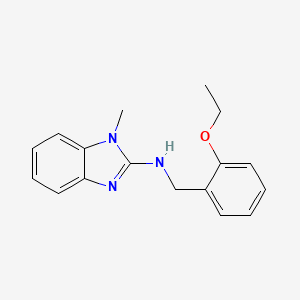
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile, also known as CL-218,872, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of acrylonitrile derivatives, which have been extensively investigated for their biological activities.
Wirkmechanismus
The mechanism of action of 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile involves the inhibition of the α2C-adrenoceptor, which leads to an increase in the release of norepinephrine in the central nervous system. This increase in norepinephrine levels has been shown to have therapeutic effects on various neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure, and the inhibition of platelet aggregation. These effects are mediated through the α2C-adrenoceptor, which is the primary target of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile in lab experiments include its high affinity and selectivity for the α2C-adrenoceptor, which allows for the precise modulation of norepinephrine release. However, the limitations of this compound include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile, including the investigation of its potential as a therapeutic agent for various neurological disorders, the development of new synthetic methods for this compound, and the exploration of its other biological activities. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans, which could lead to its eventual use as a clinical drug.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile involves the reaction of 2-chlorobenzaldehyde with 1-ethyl-3-indolylacetonitrile in the presence of a base. This reaction leads to the formation of the target compound as a yellow solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-3-(1-ethyl-1H-indol-3-yl)acrylonitrile has been studied for its potential as a selective antagonist of the α2C-adrenoceptor, which plays a crucial role in regulating the release of norepinephrine in the central nervous system. This compound has been shown to have high affinity and selectivity for the α2C-adrenoceptor, making it a promising candidate for the treatment of various neurological disorders, such as depression, anxiety, and neuropathic pain.
Eigenschaften
IUPAC Name |
(E)-2-(2-chlorophenyl)-3-(1-ethylindol-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2/c1-2-22-13-15(17-8-4-6-10-19(17)22)11-14(12-21)16-7-3-5-9-18(16)20/h3-11,13H,2H2,1H3/b14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UISZERBKQWDWQX-KAMYIIQDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)

![1-ethyl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B5804246.png)
![4-benzyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5804254.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)

![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5804280.png)


![isobutyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5804291.png)
acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5804306.png)
